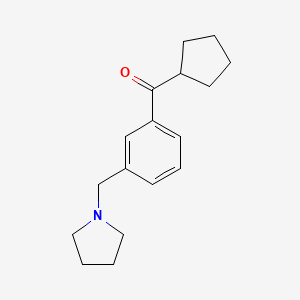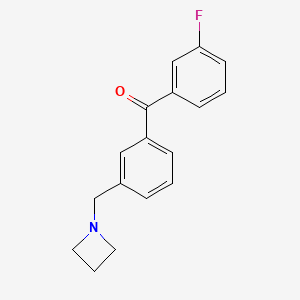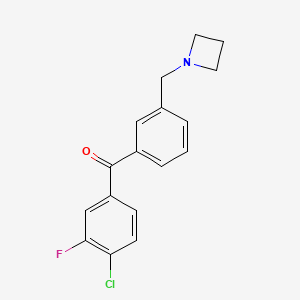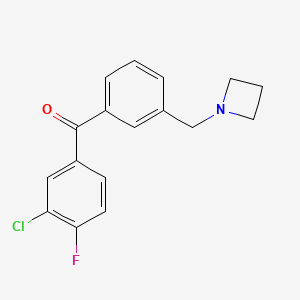![molecular formula C14H19NO3 B1325780 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid CAS No. 951889-23-9](/img/structure/B1325780.png)
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid” is a chemical compound with a molecular weight of 249.31 . Its IUPAC name is 4-[4-(diethylamino)phenyl]-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for “4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid” is 1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid” is a solid compound . More specific physical and chemical properties, such as melting point or solubility, are not available in the current data.Scientific Research Applications
Synthesis and Preparation
- A new method for the preparation of derivatives related to 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid has been developed, involving a multi-step synthesis process starting from ethyl pyruvate. This process includes condensation, hydrogenation, esterification, and oxidation steps (Slavinska et al., 1996).
Spectroscopic and Structural Investigations
- N-maleanilinic acid derivatives, similar in structure to 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid, have been studied using various spectroscopic techniques. These compounds showed effectiveness against different carcinoma cells, highlighting their potential biomedical applications (Zayed et al., 2019).
Interaction with Proteins
- Research into compounds structurally related to 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid has investigated their interaction with bovine serum albumin. The study of these interactions is crucial for understanding the biological and pharmacological behaviors of such compounds (Meng et al., 2012).
Antimicrobial and Antibacterial Activities
- Derivatives of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid have been utilized in the synthesis of novel heterocyclic compounds. These compounds have shown potential antibacterial activities, demonstrating their use in the development of new antimicrobial agents (El-Hashash et al., 2015).
Fluorescent Probing and Detection
- Fluorescent probes based on derivatives of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid have been developed for detecting specific substances like H2S in serum. This highlights their use in sensitive and selective biological sensing applications (Lee et al., 2020).
Enzyme-Catalyzed Synthesis
- Microbial cells have been used for the enzyme-catalyzed synthesis of optically active derivatives of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid, showcasing the potential of biocatalysis in the production of pharmaceutical intermediates (Xia et al., 2013).
properties
IUPAC Name |
4-[4-(diethylamino)phenyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZPVFUUZVZOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265797 |
Source


|
| Record name | 4-(Diethylamino)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid | |
CAS RN |
951889-23-9 |
Source


|
| Record name | 4-(Diethylamino)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)









